5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine
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Overview
Description
5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenylmethyl group and an amine group
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds like “5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine” often target specific enzymes or receptors in the body. These targets are usually proteins that play key roles in biochemical pathways .
Mode of Action
The compound may interact with its target by binding to a specific site on the protein. This can cause a change in the protein’s shape or activity, which can affect the biochemical pathway in which the protein is involved .
Biochemical Pathways
The affected pathways will depend on the specific target of the compound. For example, if the compound targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will influence its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized by the liver, and how it is excreted can all affect the compound’s effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in inflammation, the result could be a reduction in inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other thiadiazole derivatives, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules . For instance, thiadiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities are often mediated through interactions with specific enzymes or proteins, leading to alterations in biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some thiadiazole derivatives have been found to inhibit the replication of both bacterial and cancer cells .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-3-amine
- 5-[(4-Methylphenyl)methyl]-1,2,4-thiadiazol-3-amine
- 5-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-3-amine
Uniqueness
5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)5-8-12-9(11)13-14-8/h1-4H,5H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCAMSDLCIXBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NS2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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